Cas no 1421584-94-2 (N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide)

N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide 化学的及び物理的性質
名前と識別子
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- N-(6-Methoxy-4-pyrimidinyl)-2-naphthalenesulfonamide
- N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide
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- インチ: 1S/C15H13N3O3S/c1-21-15-9-14(16-10-17-15)18-22(19,20)13-7-6-11-4-2-3-5-12(11)8-13/h2-10H,1H3,(H,16,17,18)
- InChIKey: IYSPWEVJEWLKOH-UHFFFAOYSA-N
- SMILES: C1=C2C(C=CC=C2)=CC=C1S(NC1C=C(OC)N=CN=1)(=O)=O
じっけんとくせい
- 密度みつど: 1.413±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 537.1±60.0 °C(Predicted)
- 酸度系数(pKa): 6.02±0.50(Predicted)
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6262-1536-2μmol |
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |
1421584-94-2 | 2μmol |
$57.0 | 2023-09-09 | ||
Life Chemicals | F6262-1536-1mg |
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |
1421584-94-2 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F6262-1536-2mg |
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide |
1421584-94-2 | 2mg |
$59.0 | 2023-09-09 |
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide 関連文献
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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2. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Flavien Ponsot,Léo Bucher,Nicolas Desbois,Yoann Rousselin,Pritam Mondal,Charles H. Devillers,Claude P. Gros,Rahul Singhal,Ganesh D. Sharma J. Mater. Chem. C, 2019,7, 9655-9664
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamideに関する追加情報
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide: A Comprehensive Overview
N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide (CAS No. 1421584-94-2) is a compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique methoxypyrimidine and naphthalene sulfonamide moieties, exhibits promising pharmacological properties, particularly in the areas of anti-inflammatory and anti-cancer activities. This comprehensive overview aims to provide a detailed understanding of the chemical structure, synthesis, biological activities, and potential applications of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide.
Chemical Structure and Synthesis: The molecular structure of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide consists of a naphthalene ring substituted with a sulfonamide group at the 2-position and a pyrimidine ring with a methoxy group at the 6-position. The synthesis of this compound typically involves multi-step reactions, including the formation of the naphthalene sulfonamide intermediate and subsequent coupling with the methoxypyrimidine derivative. Recent advancements in synthetic methodologies have led to more efficient and scalable routes for the production of this compound, making it more accessible for further research and development.
Biological Activities: One of the most notable biological activities of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide is its potent anti-inflammatory effect. Studies have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases. Additionally, research has demonstrated that N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide possesses significant anti-cancer properties. It has been found to induce apoptosis in various cancer cell lines, including those resistant to conventional chemotherapy agents. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK, which are often dysregulated in cancer cells.
Pharmacokinetics and Toxicology: Understanding the pharmacokinetic properties of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide is crucial for its potential therapeutic applications. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are desirable characteristics for a drug candidate. Toxicological evaluations have also been conducted to assess the safety profile of N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide. These studies indicate that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
Clinical Trials and Future Prospects: While N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide is still in the early stages of clinical development, preliminary results from Phase I trials have been encouraging. These trials have focused on evaluating the safety and efficacy of the compound in patients with advanced solid tumors. The data collected so far suggest that N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide is well-tolerated and shows promising antitumor activity. Further clinical trials are planned to explore its potential as a standalone therapy or in combination with other anticancer agents.
Conclusion: In conclusion, N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide (CAS No. 1421584-94-2) is a promising compound with diverse biological activities, including anti-inflammatory and anti-cancer properties. Its unique chemical structure and favorable pharmacokinetic profile make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to elucidate its mechanisms of action and therapeutic potential, it is likely that N-(6-methoxypyrimidin-4-yl)naphthalene-2-sulfonamide will play an increasingly important role in the treatment of various diseases.
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